7-Bromothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXAGCPRYSKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-22-7 | |
| Record name | 7-bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 7 Bromothieno 2,3 C Pyridine
Transformations Involving the Bromine Moiety
The carbon-bromine bond at the 7-position of the thieno[2,3-c]pyridine (B153571) ring system is the focal point for a variety of chemical transformations. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the thiophene (B33073) sulfur influences the reactivity of this position, making it susceptible to several types of reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. In pyridine and its fused derivatives, positions ortho and para (2- and 4-positions) to the nitrogen atom are activated towards nucleophilic attack. stackexchange.comquimicaorganica.orgquora.com This is because the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comquora.com Consequently, the 7-position of thieno[2,3-c]pyridine, being 'para' to the ring nitrogen, is an active site for such substitutions.
The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. quimicaorganica.orgyoutube.com Subsequent elimination of the bromide ion restores the aromaticity of the ring system, yielding the substituted product. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in these reactions, providing access to a diverse range of derivatives. researchgate.net
Interactive Table: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Potential Applications |
|---|---|---|
| Amines (R-NH2) | 7-Aminothieno[2,3-c]pyridines | Pharmaceuticals, Agrochemicals |
| Alcohols (R-OH) | 7-Alkoxythieno[2,3-c]pyridines | Organic Materials, Medicinal Chemistry |
| Thiols (R-SH) | 7-(Alkyl/Aryl)thiothieno[2,3-c]pyridines | Material Science, Biologically Active Molecules |
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are pivotal for creating more complex derivatives by coupling the thienopyridine core with other organic fragments.
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. nih.govrsc.org These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new bond and regenerate the catalyst. mdpi.com The versatility of these methods allows for the introduction of a wide range of substituents onto the thieno[2,3-c]pyridine scaffold. nih.gov
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction on this compound allows for the introduction of alkynyl groups, which are valuable functionalities for further transformations and for their applications in materials science and pharmaceuticals. wikipedia.orgnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov
Interactive Table: Sonogashira Coupling of Aryl Bromides
| Component | Typical Reagents | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic Partner |
| Alkyne | Terminal Alkynes (e.g., Phenylacetylene) | Nucleophilic Partner |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Catalyzes the coupling |
| Copper Co-catalyst | CuI | Facilitates transmetalation |
| Base | Triethylamine (B128534), Diethylamine | Neutralizes HX byproduct |
The Suzuki coupling, or Suzuki-Miyaura coupling, is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The reaction of this compound with various aryl or heteroaryl boronic acids provides a straightforward route to 7-arylthieno[2,3-c]pyridine derivatives. nih.gov The mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts make the Suzuki coupling a highly attractive method. organic-chemistry.org
Interactive Table: Suzuki Coupling Reaction Parameters
| Parameter | Typical Conditions |
|---|---|
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 |
| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids |
| Base | K2CO3, K3PO4, Na2CO3 |
| Solvent | DME/H2O, Toluene, Dioxane |
The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannanes to air and moisture. wikipedia.orgthermofisher.com The coupling of this compound with various organotin reagents can be used to form new carbon-carbon bonds. A significant drawback of the Stille coupling is the toxicity of the tin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org
Interactive Table: Stille Coupling Reaction Components
| Component | Example |
|---|---|
| Organic Halide | This compound |
| Organostannane | Tributyl(vinyl)tin, Tributyl(phenyl)tin |
| Palladium Catalyst | Pd(PPh3)4 |
| Solvent | Toluene, DMF |
Hiyama Cross-Coupling Reaction
The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide. organic-chemistry.org This reaction offers an alternative to other cross-coupling methods, such as Suzuki and Stille couplings, with the advantage of using organosilicon reagents that are often more stable and less toxic. doi.org The reaction typically requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base to facilitate transmetalation to the palladium center. organic-chemistry.orgnih.gov
While specific examples detailing the Hiyama coupling of this compound are not extensively documented in the provided search results, the general applicability of this reaction to aryl bromides suggests its feasibility. doi.orgrsc.org The reaction would involve the coupling of this compound with an organo(trialkoxy)silane in the presence of a palladium catalyst. nih.gov Ligand-free conditions using palladium on carbon (Pd/C) have also been developed for Hiyama couplings, offering a more economical and practical approach. rsc.org
A typical Hiyama cross-coupling reaction is depicted in the following scheme:

Table 1: Key Features of the Hiyama Cross-Coupling Reaction
| Feature | Description |
| Reactants | Organic Halide (e.g., this compound), Organosilane |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd/C) |
| Activator | Fluoride source (e.g., TBAF) or base |
| Advantages | Use of stable, low-toxicity organosilicon reagents |
Kumada Cross-Coupling Reaction
The Kumada cross-coupling reaction, one of the earliest transition metal-catalyzed cross-coupling methods, facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. nrochemistry.com The scope of the Kumada coupling is broad, encompassing the coupling of alkyl, vinyl, and aryl Grignard reagents with various organic halides. wikipedia.org
The application of the Kumada coupling to this compound would enable the introduction of a wide range of alkyl, aryl, or vinyl substituents at the 7-position. The reaction mechanism involves the oxidative addition of the aryl bromide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com While the high reactivity of Grignard reagents can sometimes limit the functional group tolerance, the Kumada coupling remains a powerful tool in organic synthesis. nih.govresearchgate.net
A general representation of the Kumada cross-coupling reaction is as follows:

Table 2: General Parameters of the Kumada Cross-Coupling Reaction
| Parameter | Details |
| Organic Halide | Aryl, vinyl, or alkyl halides |
| Organometallic Reagent | Grignard Reagent (R-MgX) |
| Catalyst | Nickel or Palladium complexes |
| Solvent | Typically ethereal solvents like THF or diethyl ether. nrochemistry.com |
Functionalization at Other Positions of the Thieno[2,3-c]pyridine Core
Beyond substitution at the 7-position, the thieno[2,3-c]pyridine core can be functionalized at other sites, allowing for the synthesis of a wider array of derivatives with diverse properties.
Carboxylation Reactions (e.g., formation of this compound-2-carboxylic acid)
Carboxylation reactions introduce a carboxylic acid group onto the heterocyclic core. While direct carboxylation of this compound is not explicitly detailed, the synthesis of related thienopyridine carboxylic acids has been achieved through various synthetic routes. For instance, the Gewald reaction can be employed to construct the thiophene ring with a carboxylic acid precursor already in place.
The compound this compound-2-carboxylic acid is a known derivative, indicating that methods for its synthesis exist. doronscientific.com The presence of the bromine atom and the carboxylic acid group on the same molecule provides two distinct handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions at the 7-position and amide bond formation at the 2-position. researchgate.netmdpi.com
Amination Reactions
Amination reactions introduce an amino group onto the thieno[2,3-c]pyridine scaffold. A common method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. chemspider.com This reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. chemspider.com
The amination of this compound would proceed by reacting it with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This would lead to the formation of 7-amino-substituted thieno[2,3-c]pyridines, which are valuable intermediates for the synthesis of biologically active molecules. nih.gov
Alkylation and Arylation Strategies
Alkylation and arylation reactions at positions other than the bromine-bearing carbon can be achieved through various C-H functionalization strategies. rsc.org These methods allow for the direct formation of carbon-carbon bonds at otherwise unreactive C-H bonds, providing an atom-economical approach to derivatization.
For pyridine-containing systems, C-H arylation can be catalyzed by transition metals like palladium. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the electronic properties of the substrate and the choice of catalyst and reaction conditions. researchgate.net The alkylation and arylation of the thieno[2,3-c]pyridine core can lead to the synthesis of novel compounds with potentially interesting electronic and biological properties. organic-chemistry.org
Intramolecular Cyclization Reactions for Fused Systems
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of more complex, fused polycyclic systems. beilstein-journals.org These reactions are valuable for constructing novel heterocyclic scaffolds that may possess unique photophysical or biological activities.
One approach involves introducing a reactive group at the 7-position via a cross-coupling reaction, which can then participate in a subsequent intramolecular cyclization. For example, an ortho-halophenyl group could be introduced via a Suzuki coupling, followed by a palladium-catalyzed intramolecular C-H arylation to form a new fused ring. beilstein-journals.org Radical cyclization methods have also been employed to construct fused systems from appropriately substituted precursors. beilstein-journals.org The strategic design of the starting material allows for the controlled synthesis of specific fused heterocyclic structures. rsc.org
Formation of Tricyclic Lactone Derivatives
The synthesis of tricyclic lactone derivatives from brominated thienopyridine systems is a notable derivatization pathway. This transformation can be achieved through a tandem one-pot reaction that combines a Sonogashira coupling with a 6-endo-dig lactonization. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of analogous compounds, such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, provides a strong model for this process. researchgate.netmdpi.com
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org In the context of forming tricyclic lactones, the bromine atom at the 7-position of a thienopyridine derivative is reacted with a terminal alkyne.
Following the Sonogashira coupling, the resulting alkyne-substituted thienopyridine can undergo an intramolecular cyclization to form a lactone ring. This lactonization is often a 6-endo-dig cyclization.
In a study on the analogous methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, the reaction with various terminal alkynes in the presence of a palladium/copper catalyst system and triethylamine as a base yielded the corresponding Sonogashira ester products. mdpi.com Notably, this reaction also produced the desired tricyclic lactones as minor products. mdpi.com To improve the yield of the tricyclic lactones, the strategy was modified to use 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid as the starting material. mdpi.com This approach, in a tandem one-pot reaction, led to the formation of the tricyclic lactones in good yields. mdpi.com
The table below summarizes the synthesis of various tricyclic lactone derivatives from methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, a compound analogous to this compound derivatives.
Table 1: Synthesis of Tricyclic Lactone Derivatives via Sonogashira Coupling and Lactonization of an Analogous Thienopyrazine System. mdpi.com
| Starting Material | Alkyne | Product (Tricyclic Lactone) | Yield (%) |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | Phenylacetylene | 8-phenyl-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | Minor product |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | 1-ethynyl-4-fluorobenzene | 8-(4-fluorophenyl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | Minor product |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | 4-ethynyltoluene | 8-(p-Tolyl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | Minor product |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | 4-ethynylbenzonitrile | 8-(4-cyanophenyl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | Not specified |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | 3-ethynylthiophene | 8-(thiophen-3-yl)-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-one | 7% |
Oxidative Transformations of Thienopyridines
The thienopyridine scaffold is susceptible to various oxidative transformations, which can be a valuable method for the functionalization of this bicyclic core. nih.gov Selective oxidation can lead to the formation of N-oxides, S-oxides, and sulfones. nih.gov
The nitrogen atom of the pyridine ring in thienopyridines can be oxidized to form an N-oxide. This transformation is typically carried out using peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). abertay.ac.uk The resulting N-oxides are versatile intermediates that can undergo further reactions. For instance, pyridine N-oxides can facilitate electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org An interesting transformation of an oxidized thienopyridine is the deoxygenative bromination of thieno[2,3-b]pyridine (B153569) 7-oxide. researchgate.net
The sulfur atom in the thiophene ring of thienopyridines can also be oxidized. Depending on the reaction conditions and the oxidizing agent used, this can lead to the formation of S-oxides (sulfoxides) or S-dioxides (sulfones). nih.gov These oxidative transformations modify the electronic properties of the thienopyridine ring system and can influence its biological activity.
In some cases, oxidative conditions can lead to more complex transformations. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous sodium hypochlorite (B82951) can result in an unusual oxidative dimerization, forming complex polyheterocyclic structures. nih.gov The reaction pathway and the final products are highly dependent on the reaction conditions, including the solvent used. nih.gov
The table below provides a summary of potential oxidative transformations applicable to the thienopyridine core.
Table 2: Potential Oxidative Transformations of the Thienopyridine Core.
| Reaction Type | Reagent(s) | Product(s) | Reference(s) |
| N-oxidation | Peracids (e.g., m-CPBA) | N-oxides | abertay.ac.uk |
| S-oxidation | Various oxidizing agents | S-oxides (sulfoxides), Sulfones (S-dioxides) | nih.gov |
| Oxidative Dimerization | Sodium hypochlorite (aq.) | Dimeric polyheterocyclic compounds | nih.gov |
Structural and Spectroscopic Elucidation of 7 Bromothieno 2,3 C Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 7-Bromothieno[2,3-c]pyridine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each proton and carbon atom can be obtained.
Proton NMR analysis of this compound provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum, the protons on the thieno[2,3-c]pyridine (B153571) core exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring (H-4 and H-5) and the thiophene (B33073) ring (H-2 and H-3) resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the bromine substituent.
For a related compound, 4-bromo-thieno[2,3-c]pyridine-2-carboxylate, the proton at the 7-position was observed as a doublet. It is expected that the protons of this compound would show distinct signals, allowing for unambiguous assignment. For instance, the H-5 proton is expected to appear as a doublet, coupled to H-4. Similarly, H-2 and H-3 on the thiophene ring would appear as doublets due to their coupling with each other.
Table 1: Representative ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | Aromatic Region | Doublet (d) | J2,3 |
| H-3 | Aromatic Region | Doublet (d) | J3,2 |
| H-4 | Aromatic Region | Doublet (d) | J4,5 |
Note: Actual chemical shifts and coupling constants require experimental data which is not publicly available in the searched literature.
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.
Carbons in the pyridine ring (C-4, C-5, C-7, and C-7a) and the thiophene ring (C-2, C-3, and C-3a) would resonate in the downfield region, characteristic of aromatic systems. The carbon atom directly attached to the bromine (C-7) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-3a and C-7a) at the ring junctions would typically show weaker signals compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 120-130 |
| C-3 | 120-130 |
| C-3a | 130-140 |
| C-4 | 145-155 |
| C-5 | 120-130 |
| C-7 | 110-120 |
Note: These are estimated ranges based on known data for similar heterocyclic systems. Precise experimental values are required for definitive assignment.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For this compound, cross-peaks would be observed between H-2 and H-3, and between H-4 and H-5, confirming the proton-proton coupling relationships within the thiophene and pyridine rings, respectively.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal (H-2, H-3, H-4, H-5) to its corresponding carbon signal (C-2, C-3, C-4, C-5).
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons and piecing together the entire molecular framework. For example, correlations from H-2 to C-3a and C-4, or from H-5 to C-7 and C-3a, would confirm the fusion of the two heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain insights into its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₄BrNS), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with an approximate intensity ratio of 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass for the [M+H]⁺ ion is 213.93205 m/z.
Table 3: Predicted HRMS Adducts for C₇H₄BrNS
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 213.93205 |
| [M+Na]⁺ | 235.91399 |
Data from PubChem CID 82276389.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups and characteristic vibrations of the this compound molecule. The IR spectrum would show absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and C-S bonds within the heterocyclic structure.
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically at lower wavenumbers. The specific pattern of bands in the fingerprint region (below 1000 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Table 4: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C/C=N Stretch | 1600 - 1400 |
| C-H Bending | 900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be influenced by the fused aromatic system of the thieno[2,3-c]pyridine core and the presence of the bromine substituent.
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be inferred from the analysis of related heterocyclic systems. The core thieno[2,3-c]pyridine structure, an analogue of purine, is anticipated to exhibit complex absorption bands in the UV region, typically between 200 and 400 nm. These absorptions arise from π → π* and n → π* electronic transitions within the aromatic rings.
The bromine atom, being a halogen substituent, is expected to act as a chromophore and an auxochrome. Its presence is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thieno[2,3-c]pyridine. This is due to the electron-donating effect of the lone pairs of electrons on the bromine atom, which can interact with the π-system of the aromatic rings, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can provide predicted UV-Vis spectra. These computational methods can offer insights into the electronic transitions and help in the interpretation of experimental data when it becomes available. For similar nitrogen-containing heterocyclic compounds, TD-DFT has been shown to be a robust and accurate approach for predicting absorption maxima.
A hypothetical representation of the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented in the table below. It is important to note that these are estimated values based on the analysis of similar compounds and theoretical principles.
Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Estimated Range) | Electronic Transition |
| ~ 230 - 250 | 15,000 - 25,000 | π → π |
| ~ 280 - 300 | 8,000 - 15,000 | π → π |
| ~ 320 - 340 | 3,000 - 7,000 | n → π* |
Chromatographic Purification and Purity Assessment
The purification of this compound, typically obtained from a synthesis reaction mixture, is crucial to remove impurities such as starting materials, reagents, and by-products. Chromatographic techniques are the most effective methods for achieving high purity.
Column Chromatography:
For the initial purification of crude this compound, column chromatography is a widely used and effective technique. Given the polar nature of the nitrogen atom in the pyridine ring and the moderate polarity of the carbon-bromine bond, a normal-phase chromatography setup is generally suitable.
Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds. Its slightly acidic nature is usually compatible with the thienopyridine core.
Mobile Phase: A solvent system of increasing polarity is typically employed to elute the compounds from the column. A common starting point would be a non-polar solvent like hexane (B92381) or petroleum ether, with a gradual increase in the proportion of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent gradient would be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
High-Performance Liquid Chromatography (HPLC):
For achieving higher purity or for analytical assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC (RP-HPLC) method is generally well-suited for the analysis and purification of brominated heterocyclic compounds.
Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica column is typically used as the stationary phase in RP-HPLC.
Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, especially for basic compounds like pyridines, a small amount of an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.
A representative HPLC method for the analysis of a compound similar to this compound is detailed in the table below.
Table 2: General Reverse-Phase HPLC Method for Analysis of Brominated Thienopyridines
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Purity Assessment:
The purity of the isolated this compound is typically assessed by a combination of chromatographic and spectroscopic methods.
HPLC: Analytical HPLC is a primary tool for determining purity. A pure sample should exhibit a single major peak in the chromatogram. The purity is often calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of the compound and assessing its purity. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of high purity.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition. The presence of a single major peak corresponding to the expected molecular ion further validates the purity of the sample.
Computational and Theoretical Investigations of 7 Bromothieno 2,3 C Pyridine
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the properties of molecules.
Geometry Optimization
A geometry optimization calculation would theoretically determine the most stable three-dimensional structure of 7-Bromothieno[2,3-c]pyridine. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule. However, specific optimized coordinates and parameters for this compound are not available in the surveyed literature.
Vibrational Analysis and Raman Spectrum Prediction
Following geometry optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For pyridine (B92270) and its derivatives, characteristic ring stretching and bending vibrations are often analyzed. nih.gov A detailed assignment of vibrational modes and a predicted Raman spectrum for this compound has not been specifically reported.
Electronic Structure Analysis
This area of study provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity and electronic properties.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. mdpi.com For various brominated pyridine compounds, these values have been calculated, but specific energy levels and orbital visualizations for this compound are not documented in the available research. mdpi.com
Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). While MEP maps are commonly generated for pyridine derivatives, a specific map for this compound is not available.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Role as a Versatile Heterocyclic Building Block
7-Bromothieno[2,3-c]pyridine serves as a quintessential example of a versatile heterocyclic building block in modern organic chemistry. d-nb.infoossila.com Heterocyclic compounds form the structural core of numerous natural products and synthetic molecules, providing key scaffolds for the development of pharmaceuticals and advanced materials. ossila.com The thieno[2,3-c]pyridine (B153571) isomer, in particular, has garnered attention for its potential in material chemistry, owing to its electrochemical and photophysical properties. d-nb.info
The versatility of this compound stems from the strategic placement of the bromine atom on the pyridine (B92270) ring. This halogen acts as a highly effective functional "handle," enabling chemists to introduce a wide array of substituents and construct more elaborate molecules through various cross-coupling reactions. This reactivity is fundamental to its role, allowing for the programmed and controlled synthesis of a library of derivatives for further investigation.
Precursor for Pharmacologically Relevant Scaffolds (excluding specific drug efficacy/safety profiles)
The thieno[2,3-c]pyridine core structure, readily accessible and diversifiable from precursors like this compound, is a recognized pharmacophore in medicinal chemistry. d-nb.info The pyridine moiety itself is a foundational component in thousands of drug molecules, valued for its ability to enhance biochemical potency and metabolic stability. nih.gov
Analogs of the broader thienopyridine class have been investigated for a range of biological activities. d-nb.info Specifically, the thieno[2,3-c]pyridine skeleton has attracted significant interest as it forms the core structure of various kinase inhibitors. d-nb.info The ability to synthesize a library of novel thienopyridine derivatives under mild, metal-free conditions from a common intermediate opens up extensive possibilities for drug discovery programs. d-nb.infonih.gov By leveraging the reactivity of the 7-bromo position, researchers can systematically modify the scaffold to explore its structure-activity relationships for various biological targets.
Research Findings: Synthesis of Thieno[2,3-c]pyridine Derivatives
Recent research has focused on developing efficient, metal-free synthetic routes to access functionalized thieno[2,3-c]pyridine derivatives. One notable strategy involves an acid-mediated denitrogenative transformation of a thieno[2,3-c] d-nb.infonih.govkuleuven.betriazolo[1,5-a]pyridine intermediate. This method allows for the synthesis of various derivatives, including esters and fused imidazoles, under mild conditions. d-nb.infokuleuven.be
| Derivative Type | Key Transformation | Notable Products Synthesized | Reaction Conditions |
|---|---|---|---|
| Thieno[2,3-c]pyridine-7-ylmethyl esters | Nucleophilic insertion with carboxylic acids | Ester derivatives (4b-4f) | 100°C, 1–3 hours d-nb.info |
| Imidazo[1,5-a]thieno[2,3-c]pyridine derivatives | Transannulation with nitrile compounds | Fused imidazole (B134444) derivatives (5a-5c) | Optimized acid-mediated conditions kuleuven.be |
| 7-(Substituted methyl)thieno[2,3-c]pyridines | Nucleophilic insertion with various nucleophiles | Alcohol (4a) and other substituted methyl derivatives | Acid-mediated, optimized for each nucleophile nih.gov |
Future Directions in the Research of 7 Bromothieno 2,3 C Pyridine
Exploration of Novel Synthetic Routes and Catalytic Methods
The synthesis of the thieno[2,3-c]pyridine (B153571) core has traditionally relied on two main strategies: constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, conversely, forming the pyridine ring from a thiophene starting material. While effective, these conventional methods often require metal catalysts and specific starting materials, which can limit the diversity of the final products and increase costs.
Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. A promising avenue is the exploration of metal-free synthetic pathways. Recent studies have demonstrated the successful synthesis of thieno[2,3-c]pyridine derivatives through a three-step, metal-free process involving the acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. This approach, starting from readily available 2-acetylthiophene, not only avoids potentially toxic metal residues but also overcomes the derivatization limits of older methods, allowing for a wider range of novel compounds.
Further investigation into novel catalytic systems represents another critical research frontier. While various base catalysts have been employed in the synthesis of other thienopyridine isomers, a systematic exploration of their applicability and efficiency for the 7-Bromothieno[2,3-c]pyridine scaffold is warranted. The development of catalysts that can facilitate one-pot reactions under mild conditions would significantly enhance the accessibility and utility of this compound.
| Approach | Description | Advantages | Limitations/Future Research Focus |
|---|---|---|---|
| Conventional Ring Closure | Formation of the thiophene ring on a pyridine precursor or the pyridine ring on a thiophene precursor. | Established and well-documented procedures. | Often requires metal catalysts; limited product diversity. |
| Metal-Free Denitrogenative Transformation | Multi-step synthesis via a fused 1,2,3-triazole intermediate, mediated by acid. | Avoids metal catalysts, environmentally friendly, allows for novel derivatives. | Optimization of reaction yields and scalability. |
Development of Further Functionalization Strategies
The bromine atom at the 7-position of this compound is a key feature, serving as a versatile handle for extensive functionalization. This allows the core structure to be elaborated into a diverse library of more complex molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of this strategy.
Future work will undoubtedly expand the use of established C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This reaction has been effectively used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from a brominated precursor, demonstrating the utility of this approach for creating complex aryl-substituted thienopyridines. The application of this and other coupling reactions (e.g., Heck, Sonogashira, Stille) to this compound will enable the introduction of a wide array of substituents, each modulating the electronic and steric properties of the final compound.
Beyond C-C coupling, the development of C-N and C-O coupling strategies, such as the Buchwald-Hartwig amination, will be crucial for accessing new classes of derivatives with potential applications in medicinal chemistry. Furthermore, exploring direct C-H functionalization at other positions on the thienopyridine ring is a forward-looking strategy that could provide more atom-economical routes to novel analogues, bypassing the need for pre-functionalized starting materials.
Advanced Computational Modeling for Reactivity and Design
In silico methods are becoming indispensable tools for accelerating chemical research. Advanced computational modeling offers the potential to predict the reactivity, properties, and potential applications of this compound derivatives before their synthesis, saving significant time and resources.
Future research will increasingly leverage computational tools like Density Functional Theory (DFT) to analyze the electronic structure of the molecule. Such calculations can determine global descriptors and map electrostatic potential, providing deep insights into sites of molecular reactivity. This knowledge is critical for predicting the outcomes of chemical reactions and designing effective synthetic strategies.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for exploring the potential biological applications of new compounds. For instance, these methods have been used to study how other thienopyridine derivatives interact with biological targets like the main protease of SARS-CoV-2. Applying these in silico approaches to a virtual library of compounds derived from this compound could rapidly identify promising candidates for development as therapeutic agents. This structure-guided modeling allows for the rational design of molecules with enhanced binding affinity and stability toward specific biological targets.
| Modeling Technique | Application | Potential Future Use for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energies and electrostatic potential maps to analyze reactivity. | Predicting regioselectivity of functionalization reactions; designing derivatives with specific electronic properties. |
| Molecular Docking | Evaluating binding modes and affinities of compounds to biological targets (e.g., enzymes, receptors). | Virtual screening of derivative libraries to identify potential drug candidates. |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. | Confirming the stability of promising hits from docking studies and refining binding hypotheses. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry is a paradigm shift in modern organic chemistry. Automated flow platforms offer numerous advantages, including enhanced reaction control, improved safety, higher yields, and greater reproducibility.
A significant future direction is the adaptation of synthetic routes for this compound and its derivatives to automated flow chemistry systems. Continuous flow processing allows for precise control over parameters like temperature, pressure, and reaction time, which is particularly beneficial for reactions that are difficult to manage in batch, such as those involving hazardous reagents or intermediates. The narrow channels and high surface-area-to-volume ratio in flow reactors enable efficient mixing and heat transfer, often leading to faster reactions and cleaner products.
Automated platforms can sequence multiple reaction steps, purification, and analysis in a "telescoped" process, dramatically reducing manual intervention and accelerating the discovery-to-development pipeline. The integration of real-time analytics can enable rapid reaction optimization using statistical algorithms, further enhancing efficiency. Applying these technologies to the synthesis of this compound derivatives would facilitate the rapid generation of compound libraries for screening and enable more efficient scale-up for promising candidates.
Investigation of Materials Science Applications
The thieno[2,3-c]pyridine isomer is noted for its interesting electrochemical and photophysical properties, making it a promising candidate for applications in materials science. A key future research area is the use of this compound as a foundational building block for advanced organic electronic materials, particularly for Organic Light Emitting Diodes (OLEDs).
The role of this compound in this context is as a crucial intermediate. The bromine atom facilitates its incorporation into larger, conjugated molecular systems through cross-coupling reactions. These larger molecules are designed to have specific properties, such as efficient charge transport or luminescence. Thiophene-containing heterocyclic systems are frequently used as components in the emissive layers of OLED devices.
Future research will focus on designing and synthesizing novel, larger molecules that incorporate the 7-thieno[2,3-c]pyridine unit. The goal is to create new emitters or host materials for OLEDs. While π-π stacking of planar molecules can sometimes lead to quenching of fluorescence, the strategic design of non-planar structures derived from this scaffold could yield materials with efficient pure blue photo- and electroluminescence. By systematically modifying the structure through functionalization at the 7-position, researchers can fine-tune the electronic properties of the resulting materials to optimize their performance as OLED intermediates.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 7-Bromothieno[2,3-c]pyridine, and how do they influence its reactivity?
- Answer : The molecule consists of a fused thiophene (five-membered sulfur-containing ring) and pyridine (six-membered nitrogen-containing ring) system with a bromine substituent at the 7-position. The aromatic system and electronegative bromine atom create electron-deficient regions, making it reactive toward nucleophilic substitution (e.g., Suzuki coupling) or electrophilic aromatic substitution. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₄BrNS | Extrapolated from chloro analog |
| Aromatic bonds | 10 non-H bonds | |
| Ring system | Bicyclic (thieno[2,3-c]pyridine) |
Q. What synthetic routes are available for this compound, and how do they compare in yield and scalability?
- Answer : Common methods include:
- Halogenation of thieno[2,3-c]pyridine : Direct bromination using NBS (N-bromosuccinimide) under radical or electrophilic conditions. Yields depend on solvent polarity and catalyst choice (e.g., FeCl₃ vs. AlCl₃) .
- Cross-coupling reactions : Starting from 7-chloro analogs via halogen exchange (e.g., using CuBr/LiBr) .
- Cyclization strategies : Condensation of brominated precursors (e.g., 3-bromo-2-aminothiophene with pyridine derivatives) .
- Optimization : Microwave-assisted synthesis reduces reaction time by 50% compared to traditional reflux .
Q. How can the purity and identity of this compound be validated in a laboratory setting?
- Answer : Use a combination of:
- Chromatography : HPLC with UV detection (retention time comparison to standards).
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic proton signals between δ 7.5–8.5 ppm; bromine causes deshielding .
- Mass spectrometry : Molecular ion peak at m/z ≈ 214 (C₇H₄BrNS⁺) .
- Elemental analysis : Match calculated vs. observed C, H, N, S, Br content (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational methods (e.g., QSPR, DFT) guide the design of this compound derivatives for target-specific applications?
- Answer :
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with solubility or binding affinity to biological targets (e.g., kinases) .
- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) and optimize transition states for Suzuki-Miyaura couplings .
- Docking studies : Simulate interactions with proteins (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Answer :
- Variable temperature NMR : Resolve signal splitting caused by rotational isomers or tautomerism .
- X-ray crystallography : Definitive structural assignment; compare bond lengths/angles with computational models (e.g., C-Br bond ≈ 1.89 Å) .
- Isotopic labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex spectra .
Q. How can the pharmacological potential of this compound be evaluated in vitro?
- Answer :
- Target screening : Assay against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (IC₅₀ determination) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Data interpretation : Compare IC₅₀ values with clinical candidates (e.g., imatinib) and adjust substituents to improve selectivity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent bromine loss or decomposition .
- Spill management : Neutralize with sodium thiosulfate and adsorb with vermiculite .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
